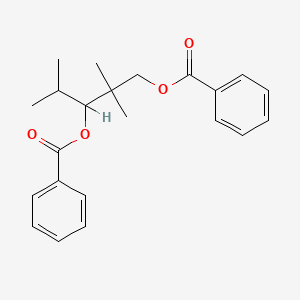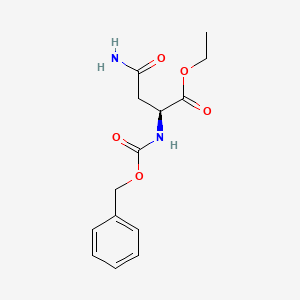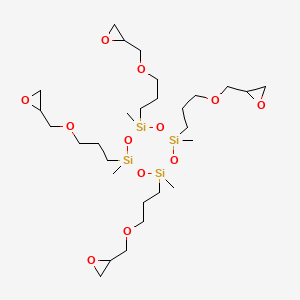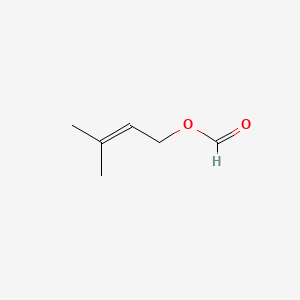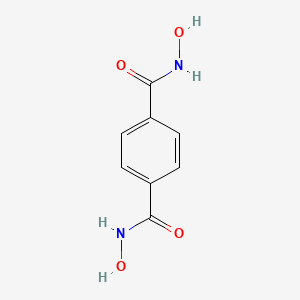
Terephthalohydroxamic acid
Übersicht
Beschreibung
Terephthalohydroxamic acid is a compound that contains 22 bonds in total, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxylamines (aliphatic), and 2 hydroxyl groups . Its molecular formula is C8H8N2O4 .
Synthesis Analysis
The synthesis of Terephthalohydroxamic acid involves various pathways. One such pathway is through muconic acid originating in wheat stover, isobutanol originating in corn, and benzene, toluene, and xylene (BTX) originating in poplar . Another method involves the use of anhydrous iron (III) chloride in the synthesis of terephthaloyl chloride .Molecular Structure Analysis
The molecular structure of Terephthalohydroxamic acid is characterized by its density of 1.484g/cm3 . It contains 22 bonds in total, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxylamines (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
Terephthalohydroxamic acid has a molecular weight of 196.16000 and a density of 1.484g/cm3 . Its physical and chemical properties are not well-documented, but it’s worth noting that the physical and rheological properties of similar compounds like recycled poly (ethylene terephthalate) (rPET) can be improved by chain extension .Wissenschaftliche Forschungsanwendungen
Chemical Recycling of Polyethylene Terephthalate (PET)
Specific Scientific Field
This application falls under the field of Industrial & Engineering Chemistry Research .
Comprehensive Summary of the Application
Terephthalohydroxamic acid (TPHA) is used in the chemical recycling of waste PET . This process is aimed at producing useful molecules from waste PET, which is a significant source of plastic waste .
Methods of Application or Experimental Procedures
A convenient one-pot−two-step process is used for the chemical recycling of waste PET to produce TPHA . The process involves the decomposition of PET pellets to the corresponding oligomeric mixture in boiling ethylene glycol. This is followed by treatment with hydroxylamine and hydrazine at room temperature in 1 hour .
Results or Outcomes
The process produces >90% overall yields of TPHA . This method of recycling PET waste is considered cost-effective and environmentally safe, reducing the growing pressure on the environment .
Methanolysis of Polyethylene Terephthalate (PET)
Specific Scientific Field
This application falls under the field of Green Chemistry .
Comprehensive Summary of the Application
Methanolysis is a catalytic process that employs high-temperature and high-pressure methanol to decompose PET into dimethyl terephthalate (DMT) and EG . This process is considered a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .
Methods of Application or Experimental Procedures
The process involves treating PET waste with methanol under high temperature and pressure . The PET resins are completely decomposed into monomers within 24 hours .
Results or Outcomes
The yield of DMT, obtained by methanolysis at 25 °C, was 93.1% . This method of recycling PET waste is considered cost-effective and environmentally safe .
Glycolysis of Polyethylene Terephthalate (PET)
Specific Scientific Field
This application falls under the field of Biochemical Engineering .
Comprehensive Summary of the Application
Glycolysis is a process where PET is depolymerized using ethylene glycol . This process is aimed at producing useful molecules from waste PET .
Methods of Application or Experimental Procedures
A convenient and cost-efficient industrial strategy featuring the integration of glycolysis and enzymatic catalysis has been developed for the selective conversion of PET into terephthalic acid (TPA) . The products of glycolysis directly initiate the next round of the enzymatic system .
Results or Outcomes
Through this system, a total yield of 72.47% of bis-2-(hydroxyethyl) terephthalate (BHET) and mono-(2-hydroxyethyl) terephthalate (MHET) was produced by glycolysis .
Eigenschaften
IUPAC Name |
1-N,4-N-dihydroxybenzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-7(9-13)5-1-2-6(4-3-5)8(12)10-14/h1-4,13-14H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJCYOUHZABXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173892 | |
| Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalohydroxamic acid | |
CAS RN |
20073-80-7 | |
| Record name | N1,N4-Dihydroxy-1,4-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20073-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalyldihydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEREPHTHALYLDIHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS9G3AGO1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



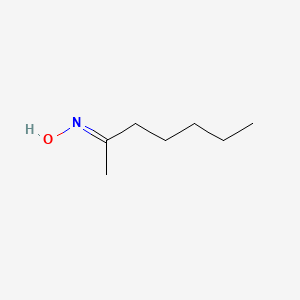
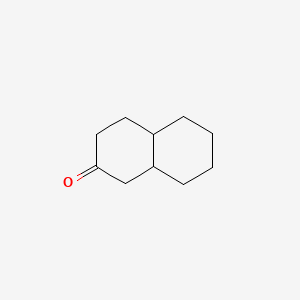
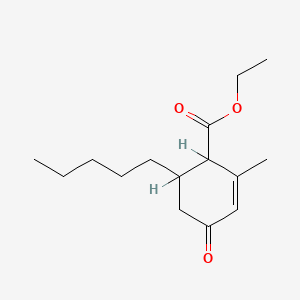

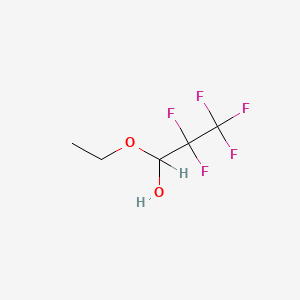
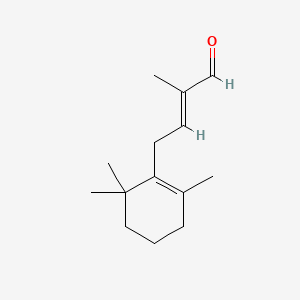
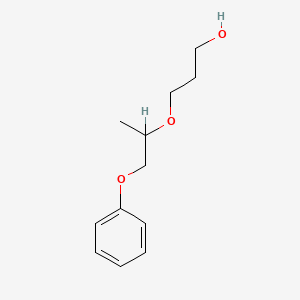
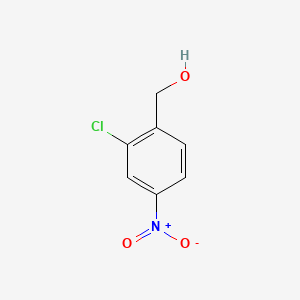
![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)
![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)
